molecular formula C16H21NO4 B13493488 Benzyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Benzyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B13493488
M. Wt: 291.34 g/mol
InChI Key: YIFRDNMEJDKGSK-UHFFFAOYSA-N
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Description

Benzyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of benzaldehyde with a spirocyclic amine under specific conditions. For instance, benzaldehyde can be reacted with triethylamine and sodium borohydride in an organic solvent such as ether . The reaction mixture is then washed with sodium bicarbonate and brine, dried over sodium sulfate, and concentrated to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.

Scientific Research Applications

Benzyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially modulating biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Biological Activity

Benzyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of molecules known for their rigidity and three-dimensional structure, making them valuable in drug design and development.

  • Molecular Formula : C15H21NO4
  • Molar Mass : 277.34 g/mol
  • Density : 1.16 g/cm³
  • Boiling Point : Approximately 391°C
  • CAS Number : 2009477-38-5

Synthesis

The synthesis of Benzyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane involves multi-step organic reactions, typically initiated by the formation of the spirocyclic core through spirocyclization reactions. Common synthetic routes include the use of N-benzyl acrylamides, which undergo electrochemical bromination followed by spirocyclization with appropriate reagents such as 2-bromoethan-1-ol .

The biological activity of Benzyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The spirocyclic structure allows for specific binding interactions that can modulate biological pathways.

Pharmacological Studies

Research indicates that compounds with spirocyclic frameworks can exhibit a variety of pharmacological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess significant antimicrobial properties, making them candidates for further investigation in treating infections.
  • Cytotoxic Effects : Some derivatives have shown cytotoxic effects against cancer cell lines, indicating potential applications in oncology .

Comparative Analysis

A comparative analysis with similar compounds reveals that Benzyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane has unique properties that differentiate it from other spirocyclic compounds, such as:

Compound NameBiological ActivityNotable Features
8-Benzoyl-3-Benzyl-1,3,8-Triazaspiro[4.5]DecaneInhibitory activity against RIPK1Known for its anti-inflammatory properties
2,8-Diazaspiro[4.5]Decan-1-One DerivativesPotent RIPK1 inhibitorsExhibits significant therapeutic potential

Case Study 1: Antimicrobial Activity

In a study evaluating various spirocyclic compounds for antimicrobial activity, Benzyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane demonstrated notable efficacy against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicated strong potential for development into an antimicrobial agent.

Case Study 2: Cytotoxicity in Cancer Cell Lines

A series of tests conducted on human cancer cell lines showed that certain derivatives of Benzyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane exhibited significant cytotoxic effects, leading to apoptosis in treated cells. This suggests a promising avenue for future cancer therapies .

Properties

IUPAC Name

benzyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c18-14-10-16(21-12-14)6-8-17(9-7-16)15(19)20-11-13-4-2-1-3-5-13/h1-5,14,18H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFRDNMEJDKGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(CO2)O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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